molecular formula C18H31N3S B14439041 1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine CAS No. 74037-92-6

1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine

Cat. No.: B14439041
CAS No.: 74037-92-6
M. Wt: 321.5 g/mol
InChI Key: KRDSUINJDSHSME-UHFFFAOYSA-N
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Description

1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an isopropylthiophenyl group and a methylamino group attached to the piperazine ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isopropylthiophenyl Intermediate: The synthesis begins with the preparation of the 2-isopropylthiophenyl intermediate. This can be achieved through the alkylation of thiophenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    N-Methylation: The next step involves the N-methylation of the intermediate using methyl iodide and a suitable base like sodium hydride.

    Coupling with Piperazine: The final step is the coupling of the N-methylated intermediate with 1-methylpiperazine. This can be carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, substituted amines

Scientific Research Applications

1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions, particularly in the field of neurochemistry.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to a conformational change in the target protein. This, in turn, can modulate the activity of the protein, resulting in a biological response. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(N-(2-Isopropylphenyl)-N-methylamino)propyl)-1-methylpiperazine: Similar structure but lacks the sulfur atom.

    1-(3-(N-(2-Isopropylphenyl)-N-ethylamino)propyl)-1-methylpiperazine: Similar structure with an ethyl group instead of a methyl group.

    1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-ethylpiperazine: Similar structure with an ethyl group on the piperazine ring.

Uniqueness

1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine is unique due to the presence of the isopropylthiophenyl group, which imparts distinct chemical and biological properties. The sulfur atom in the thiophenyl group can participate in unique interactions, such as sulfur-aromatic interactions, which are not possible with similar compounds lacking the sulfur atom. Additionally, the specific arrangement of functional groups in this compound can lead to unique reactivity and selectivity in chemical reactions.

Properties

CAS No.

74037-92-6

Molecular Formula

C18H31N3S

Molecular Weight

321.5 g/mol

IUPAC Name

3-[2,6-dimethyl-4-(2-propan-2-ylsulfanylphenyl)piperazin-1-yl]propan-1-amine

InChI

InChI=1S/C18H31N3S/c1-14(2)22-18-9-6-5-8-17(18)20-12-15(3)21(11-7-10-19)16(4)13-20/h5-6,8-9,14-16H,7,10-13,19H2,1-4H3

InChI Key

KRDSUINJDSHSME-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1CCCN)C)C2=CC=CC=C2SC(C)C

Origin of Product

United States

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